molecular formula C13H18N2O B7508326 Azepan-1-yl-(6-methylpyridin-3-yl)methanone

Azepan-1-yl-(6-methylpyridin-3-yl)methanone

Cat. No.: B7508326
M. Wt: 218.29 g/mol
InChI Key: GZFSRJINJASWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(6-methylpyridin-3-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as SR141716A or rimonabant and is a selective antagonist of the cannabinoid receptor CB1.

Mechanism of Action

The mechanism of action of azepan-1-yl-(6-methylpyridin-3-yl)methanone involves its binding to the CB1 receptor and inhibiting the activity of endocannabinoids. This results in a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. The compound has been shown to decrease food intake and body weight in animal studies, indicating its potential applications in the treatment of obesity. It has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

The advantages of using azepan-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its high affinity for the CB1 receptor, making it a useful tool for studying the physiological processes involved in CB1 receptor signaling. However, the compound has limitations such as its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of azepan-1-yl-(6-methylpyridin-3-yl)methanone. One potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and other related disorders. Another direction is the study of the compound's potential applications in the treatment of chronic pain and other neurological disorders. Additionally, the compound's effects on other physiological processes such as mood regulation and memory formation warrant further investigation.

Synthesis Methods

The synthesis of azepan-1-yl-(6-methylpyridin-3-yl)methanone involves the reaction of 6-methylpyridin-3-ylmethanone with azepane in the presence of a base such as sodium hydride. The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

Azepan-1-yl-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have a high affinity for the CB1 receptor, which is involved in various physiological processes such as appetite regulation, pain perception, and mood control.

Properties

IUPAC Name

azepan-1-yl-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-6-7-12(10-14-11)13(16)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFSRJINJASWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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